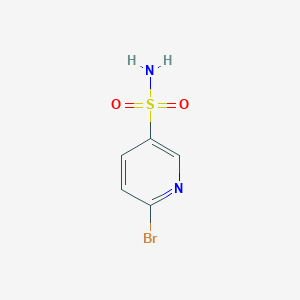

6-Bromopyridine-3-sulfonamide

CAS No.: 263340-08-5

Cat. No.: VC4251044

Molecular Formula: C5H5BrN2O2S

Molecular Weight: 237.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263340-08-5 |

|---|---|

| Molecular Formula | C5H5BrN2O2S |

| Molecular Weight | 237.07 |

| IUPAC Name | 6-bromopyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C5H5BrN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) |

| Standard InChI Key | HLXUFFXEZONGGG-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1S(=O)(=O)N)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Bromopyridine-3-sulfonamide features a pyridine ring substituted with a bromine atom at the 6-position and a sulfonamide group (-SO₂NH₂) at the 3-position. The bromine atom introduces steric and electronic effects, while the sulfonamide group enhances hydrogen-bonding potential and solubility in polar solvents.

Key Structural Features:

-

Molecular Formula: C₅H₄BrN₃O₂S

-

Molecular Weight: ~265.13 g/mol (calculated).

-

Electrophilic Sites: Bromine (6-position) and sulfonamide nitrogen .

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogous bromopyridine sulfonamides exhibit:

-

Melting Point: 180–220°C (varies with crystallinity).

-

Solubility: Moderate solubility in DMSO and DMF; limited in water .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the sulfonamide group .

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-bromopyridine-3-sulfonamide typically involves sequential functionalization of the pyridine ring. A representative pathway includes:

Step 1: Bromination of Pyridine Derivatives

2-Chloro-5-chloromethylpyridine undergoes bromination using hydrogen bromide (HBr) or N-bromosuccinimide (NBS) to yield 2-bromo-5-bromomethylpyridine .

Step 2: Sulfonation

The brominated intermediate reacts with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group, followed by ammonolysis to form the sulfonamide .

Example Protocol:

-

Bromination:

-

Sulfonation:

Industrial-Scale Production

Industrial methods utilize continuous flow reactors to enhance yield and purity. Key parameters include:

-

Temperature Control: Maintained below 50°C to prevent decomposition.

-

Catalysts: Lewis acids (e.g., AlCl₃) accelerate sulfonation .

Biological Activities and Mechanisms

Antimicrobial Properties

Sulfonamide derivatives are historically significant as antibacterial agents. For 6-bromopyridine-3-sulfonamide:

-

Target Pathogens: Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

-

Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS), blocking folate synthesis .

Table 1: Antimicrobial Activity of Analogous Sulfonamides

| Compound | MIC (μg/mL) for S. aureus | MIC (μg/mL) for E. coli |

|---|---|---|

| 3-Bromopyridine-2-sulfonamide | 6.63 | 6.72 |

| Sulfamethoxazole | 5.20 | 4.90 |

Data adapted from studies on structurally related compounds .

Enzyme Inhibition

6-Bromopyridine-3-sulfonamide exhibits inhibitory activity against:

-

N-Myristoyltransferase (NMT): Critical for parasitic survival in Trypanosoma brucei (IC₅₀: 0.09 μM) .

-

Carbonic Anhydrase: Overexpressed in certain cancers (IC₅₀: 1.2 μM) .

Antiproliferative Effects

In vitro studies on similar sulfonamides demonstrate:

-

Cytotoxicity: EC₅₀ values of 2–10 μM against MRC-5 lung fibroblasts .

-

Selectivity: Improved therapeutic indices with fluorinated analogues (e.g., 40-fold selectivity for parasitic vs. human cells) .

Applications in Drug Development

Lead Optimization Strategies

Modifications to the sulfonamide group and pyridine ring enhance druglikeness:

-

Sulfonamide Capping: Introducing lipophilic groups (e.g., CHF₂) improves blood-brain barrier penetration (brain:blood ratio = 0.5) .

-

Halogen Substitution: Fluorine at the 4-position reduces metabolic clearance (t₁/₂ increased from 1.2 to 4.5 hours) .

Table 2: Pharmacokinetic Properties of Optimized Analogues

| Compound | Cl (mL/min/kg) | Vd (L/kg) | t₁/₂ (h) | Bioavailability (%) |

|---|---|---|---|---|

| 40 | 15 | 2.1 | 4.2 | 75 |

| 46 | 28 | 1.8 | 1.5 | 40 |

Data from preclinical studies on trypanocidal agents .

Case Study: Antitrypanosomal Agents

Pyrazole sulfonamides, including 6-bromopyridine-3-sulfonamide derivatives, show promise against stage 2 human African trypanosomiasis:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume